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Compound of Interest

Compound Name: BAY-6096

Cat. No.: B10862150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of BAY-6096,

a potent and selective antagonist of the α2B adrenergic receptor (ADRA2B). The document

details its inhibitory potency (IC50), receptor binding affinity (Ki), and the associated signaling

pathways. Methodologies for the key experiments are described, and signaling pathways are

visualized to facilitate a comprehensive understanding of its mechanism of action.

Quantitative Data Summary
The inhibitory activity and binding affinity of BAY-6096 for the human α2B adrenergic receptor,

along with its selectivity over other adrenergic receptor subtypes, are summarized below.

Table 1: Inhibitory Potency (IC50) of BAY-6096

Target IC50 (nM) Cell Line

Human α2B Adrenergic

Receptor
14 Recombinant CHO cells

Rat α2B Adrenergic Receptor 13 Not Specified

Dog α2B Adrenergic Receptor 25 Not Specified

Human α2B Deletion Variant

(α2BD19)
25 Not Specified
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Table 2: Receptor Binding Affinity (Ki) and Selectivity of BAY-6096

Target Ki (nM)
Selectivity (Fold vs.
Human α2B)

Human α2B Adrenergic

Receptor
21 1

Human α1A Adrenergic

Receptor
>10,000 >476

Human α2A Adrenergic

Receptor
>10,000 >476

Human α2C Adrenergic

Receptor
>10,000 >476

Signaling Pathways
The α2B adrenergic receptor is a G protein-coupled receptor (GPCR). BAY-6096, as an

antagonist, blocks the downstream signaling initiated by the binding of endogenous agonists

like norepinephrine and epinephrine. The primary signaling pathway involves the inhibition of

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A secondary

signaling cascade involves the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK)

pathway.
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Adrenoceptor Reporter Assay Workflow

Plate recombinant
CHO-ADRA2B cells

Incubate with varying
concentrations of BAY-6096

Stimulate with
ADRA2B agonist

Measure reporter
gene activity

Calculate IC50 value
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Radiometric Binding Assay Workflow

Prepare membranes with
ADRA2B receptors

Incubate membranes with radioligand
and varying concentrations of BAY-6096

Separate bound and free
radioligand via filtration

Quantify bound
radioactivity

Calculate Ki value from
competition curve

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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